molecular formula C33H60O10 B1679841 Nonoxynol-9 CAS No. 26571-11-9

Nonoxynol-9

Cat. No.: B1679841
CAS No.: 26571-11-9
M. Wt: 616.8 g/mol
InChI Key: FBWNMEQMRUMQSO-UHFFFAOYSA-N
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Description

Tergitol NP-9 is a tergitol polymer consisting of nonylbenzene with a nine-membered poly(ethylene glycol) moiety attached at position 4. It has a role as a nonionic surfactant and a contraceptive drug.
Nonionic surfactant mixtures varying in the number of repeating ethoxy (oxy-1,2-ethanediyl) groups. They are used as detergents, emulsifiers, wetting agents, defoaming agents, etc. Nonoxynol-9, the compound with 9 repeating ethoxy groups, is a spermatocide, formulated primarily as a component of vaginal foams and creams.

Mechanism of Action

Target of Action

Nonoxynol-9, also known as Nonoxynol (n=9), Nonoxynol 9, Tergitol NP-9, or Delfen, is primarily used as a spermicide . Its primary targets are the sperm cells , specifically the acrosomal membranes of the sperm .

Mode of Action

This compound acts as a surfactant and interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . This interaction results in the lysis of the sperm membranes ; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .

Biochemical Pathways

This compound triggers apoptosis in endometrial explants, mediated upstream via FAS and FASLG, followed by CASP3 activation leading to final cell death . It appears that other factors besides caspases are also involved in the this compound-induced apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rabbits. After vaginal administration, a mean peak concentration of 4.87 ± 0.37 ng/mL was observed at 1 hour post-administration . The plasma concentration decreased rapidly and was eliminated with a terminal half-life of 1.45 ± 0.07 hours .

Result of Action

The primary result of this compound’s action is the immobilization and death of sperm cells , rendering them incapable of fertilization . This is achieved through the disruption of the sperm cell membranes .

Action Environment

This compound is typically used in a vaginal environment, where it acts locally without eliciting systemic effects . . For instance, it has been found that frequent vaginal doses of this compound can cause some damage to cells in the vagina, but small, infrequent vaginal doses appear to cause little or no damage . Furthermore, even low doses or infrequent use of this compound can cause damage when used rectally, likely increasing susceptibility to HIV/STIs .

Biochemical Analysis

Biochemical Properties

Nonoxynol-9 acts as a chemical detergent that damages sperm cell membranes, thereby killing the cells . It interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .

Cellular Effects

This compound has been found to potentially damage both vaginal and rectal cells . Frequent vaginal doses of this compound consistently cause some damage to cells in the vagina . When used rectally, even low doses or infrequent use of this compound causes damage and likely increases susceptibility to HIV/STIs .

Molecular Mechanism

The molecular mechanism of this compound involves interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed, and the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .

Temporal Effects in Laboratory Settings

It is known that frequent vaginal doses of this compound consistently cause some damage to cells in the vagina .

Dosage Effects in Animal Models

It is known that even low doses or infrequent use of this compound causes damage and likely increases susceptibility to HIV/STIs .

Subcellular Localization

Given its role as a surfactant and spermicide, it is likely to interact with various subcellular components, particularly the cell membrane .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWNMEQMRUMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C33H60O10
Source PubChem
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DSSTOX Substance ID

DTXSID00858720
Record name 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol
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Molecular Weight

616.8 g/mol
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Physical Description

Solid, YELLOW LIQUID.
Record name Nonoxynol-9
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Record name NONOXYNOL-9
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Boiling Point

250 °C
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Flash Point

197 °C (closed cup), 197 °C c.c.
Record name Nonoxynol-9
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Solubility

Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate
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Density

For Igepol CO-630: 1.06 at 25 °C/4 °C
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Vapor Density

Relative vapor density (air = 1): >1
Record name NONOXYNOL-9
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Mechanism of Action

Nonoxynol-9 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm. The sperm membranes are lysed; the acrosome, neck and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death.
Record name Nonoxynol-9
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Color/Form

Almost colorless liquid

CAS No.

14409-72-4, 26571-11-9, 26027-38-3
Record name Nonaethylene glycol p-nonylphenyl ether
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Record name 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)-
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Melting Point

6 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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